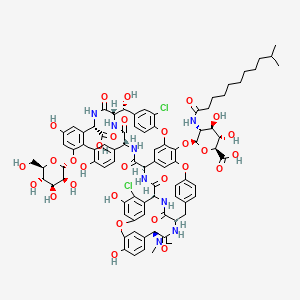

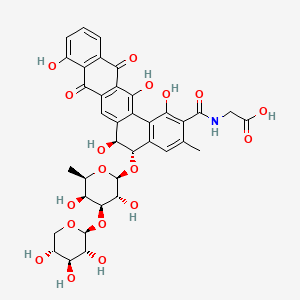

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibiotic A-40926 B2 is a glycopeptide antibiotic produced by the actinomycete Nonomuraea gerenzanensis. It is structurally similar to teichoplanin and serves as the natural precursor to the semi-synthetic antibiotic dalbavancin . Glycopeptide antibiotics are crucial in treating severe infections caused by multidrug-resistant gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of Antibiotic A-40926 B2 involves the fermentation of Nonomuraea gerenzanensis in a defined minimal medium . Genetic manipulation of the dbv gene combined with classical medium optimization has been shown to improve the yield of A-40926 . The antibiotic can be isolated and purified using techniques such as centrifugation, filtration, and lyophilization .

Industrial Production Methods: Industrial production of Antibiotic A-40926 B2 typically involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield . Genetic engineering approaches are also employed to enhance the productivity of the producing strain .

Chemical Reactions Analysis

Types of Reactions: Antibiotic A-40926 B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic to enhance its antimicrobial activity or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic A-40926 B2 include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the chemical reactions of Antibiotic A-40926 B2 include derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against various bacterial strains to identify potential new antibiotics.

Scientific Research Applications

Antibiotic A-40926 B2 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying glycopeptide antibiotics and their chemical modifications . In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cell walls . In medicine, it is a valuable tool for developing new antibiotics to combat multidrug-resistant infections . Industrially, it is produced on a large scale for use in clinical settings .

Mechanism of Action

The mechanism of action of Antibiotic A-40926 B2 involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall . This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death . The molecular targets of Antibiotic A-40926 B2 include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Antibiotic A-40926 B2 is structurally similar to other glycopeptide antibiotics such as teichoplanin and vancomycin . it is unique in its ability to serve as a precursor to dalbavancin, a second-generation glycopeptide antibiotic with improved pharmacokinetic properties . Similar compounds include:

- Teichoplanin

- Vancomycin

- Dalbavancin

Antibiotic A-40926 B2 stands out due to its structural features and its role in the development of new antibiotics to combat resistant bacterial strains .

Properties

Molecular Formula |

C84H90Cl2N8O29 |

|---|---|

Molecular Weight |

1746.5 g/mol |

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1 |

InChI Key |

OJESFQPLDXJICV-VQIGTRRASA-N |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)